molecular formula C17H21N3O2 B7465513 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone

Cat. No. B7465513
M. Wt: 299.37 g/mol
InChI Key: UZEZPCUDUTXGAB-UHFFFAOYSA-N
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Description

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, also known as DPI, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Mechanism of Action

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme and preventing its activation by diacylglycerol and calcium ions. This inhibition leads to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, differentiation, apoptosis, and inflammation. In cancer cells, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt pathway and activating the MAPK pathway. In diabetic rats, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to improve insulin sensitivity and glucose tolerance by inhibiting the NF-κB pathway and reducing inflammation.

Advantages and Limitations for Lab Experiments

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects.

Future Directions

There are several future directions for the study of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, including the development of novel PKC inhibitors with improved potency, selectivity, and pharmacokinetic properties, the investigation of the role of PKC in various diseases and physiological processes, and the exploration of the potential therapeutic applications of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone in various disease models. Additionally, the use of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone as a chemical tool for the study of PKC signaling pathways and the identification of PKC substrates and interactors is an area of active research.

Synthesis Methods

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylindole with piperazine and ethyl chloroacetate, followed by the hydrolysis of the resulting intermediate and the subsequent condensation with 4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to the amino group, resulting in the formation of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone.

Scientific Research Applications

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to act as a potent and selective inhibitor of protein kinase C (PKC), which plays a critical role in synaptic plasticity and memory formation. In pharmacology, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In medicinal chemistry, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been used as a lead compound for the development of novel PKC inhibitors with improved potency and selectivity.

properties

IUPAC Name

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-12(2)18-16-5-4-14(10-15(11)16)17(22)20-8-6-19(7-9-20)13(3)21/h4-5,10,18H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEZPCUDUTXGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone

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